1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507814
InChI: InChI=1S/C11H11NO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6,12H2,(H,14,15)
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17507814

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6,12H2,(H,14,15)
Standard InChI Key OYBYQICDITXZGP-UHFFFAOYSA-N
Canonical SMILES C1C(=O)CC1(C2=CC=C(C=C2)N)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

The molecular formula of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . Its IUPAC name, 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylic acid, reflects the spatial arrangement of functional groups. The compound’s structure is defined by a cyclobutane ring where the 1-position is substituted with both a carboxylic acid (-COOH) and a 4-aminophenyl group, while the 3-position features a ketone (=O) .

Spectroscopic and Computational Descriptors

The compound’s SMILES notation, C1C(=O)CC1(C2=CC=C(C=C2)N)C(=O)O, provides a linear representation of its structure, emphasizing the connectivity between the cyclobutane core and substituents. The InChIKey identifier, OYBYQICDITXZGP-UHFFFAOYSA-N, enables precise database referencing, while the standard InChI string encapsulates stereochemical and compositional details.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
IUPAC Name1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylic acid
SMILESC1C(=O)CC1(C2=CC=C(C=C2)N)C(=O)O
InChIKeyOYBYQICDITXZGP-UHFFFAOYSA-N

Synthesis and Derivatives

PropertyParent CompoundHydrochloride Salt
Molecular FormulaC₁₁H₁₁NO₃C₁₁H₁₂ClNO₃
Molecular Weight205.21 g/mol241.67 g/mol
SMILESC1C(=O)CC1(C2=CC=C(C=C2)N)C(=O)OC1C(=O)CC1(C2=CC=C(C=C2)N)C(=O)O.Cl
SolubilityLikely low in waterEnhanced aqueous solubility

Physicochemical Properties

The compound’s logP (partition coefficient), a critical determinant of membrane permeability, is theoretically estimated to be moderate due to the balance between its polar (carboxylic acid, amine) and nonpolar (aromatic ring) groups. The pKa of the carboxylic acid moiety is approximately 2–3, while the aromatic amine’s pKa ranges between 4–5, suggesting ionization under physiological conditions.

Future Research Directions

  • Synthetic Optimization: Development of scalable, high-yield synthetic routes.

  • Biological Screening: Evaluation against cancer, inflammatory, or infectious disease targets.

  • Salt and Prodrug Development: Exploration of alternative salts (e.g., sodium, mesylate) to optimize pharmacokinetics.

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